Compound Description: This compound is a 1,2,4-oxadiazole derivative containing a 3-fluorophenyl group and a piperazine ring substituted with a tert-butyl carboxylate group. It was synthesized and evaluated for its antibacterial and anthelmintic activities. This compound exhibited poor antibacterial activity but demonstrated moderate anthelmintic activity.
Compound Description: This compound is a sterically congested piperazine derivative featuring a 4-fluorophenyl group linked to the piperazine ring via a substituted butyne linker. It also contains a tert-butyl carboxylate group attached to the piperazine ring.
Compound Description: This compound is a quinazoline derivative characterized by a 4-bromo-2-fluorophenylamino group, a methoxy group, and a piperidine ring connected to the quinazoline core through an oxymethylene linker. The piperidine ring is further substituted with a tert-butyl carboxylate group.
Compound Description: This compound features a 1-methyl-1H-pyrazol-5-yl substituent attached to a piperidine ring, which is further substituted with a tert-butyl carboxylate group.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Eravacycline is a parenterally administered tetracycline-like antibiotic used to treat moderate-to-severe intraabdominal infections due to susceptible organisms. Eravacycline use has been associated with a low rate of serum enzyme elevations during therapy but has not been convincingly linked to instances of clinically apparent acute liver injury. Eravacycline, known as Xerava by Tetraphase Pharmaceuticals, is a fully synthetic fluorocycline antibiotic of the tetracycline class with activity against clinically significant gram-negative, gram-positive aerobic, and facultative bacteria. This includes most of those bacteria resistant to cephalosporins, fluoroquinolones, β-lactam/β-lactamase inhibitors, multidrug-resistant strains, and carbapenem-resistant Enterobacteriaceae, and the majority of anaerobic pathogens. It was first approved by the FDA on August 27, 2018. Eravacycline has demonstrated superior potency to that of antibiotics that are currently being marketed for intraabdominal infections.